molecular formula C8H16O6 B14344837 Methyl 2,2,3,3-tetramethoxypropanoate CAS No. 92095-79-9

Methyl 2,2,3,3-tetramethoxypropanoate

Cat. No.: B14344837
CAS No.: 92095-79-9
M. Wt: 208.21 g/mol
InChI Key: FOPRSSUHLMJYNK-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3-tetramethoxypropanoate is an organic compound with the molecular formula C7H14O6. It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,3-tetramethoxypropanoate can be synthesized through several methods. One common approach involves the esterification of 2,2,3,3-tetramethoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2,2,3,3-tetramethoxypropanol with methanol in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride. This method also requires careful control of reaction conditions to prevent side reactions and ensure high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency compared to batch processes. Catalysts such as ion exchange resins or immobilized enzymes may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3-tetramethoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used to replace the methoxy groups.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Methyl 2,2,3,3-tetramethoxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2,2,3,3-tetramethoxypropanoate depends on the specific reaction it undergoes. In general, the methoxy groups can act as electron-donating groups, influencing the reactivity of the ester group. The ester group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl 2,2,3,3-tetramethoxypropanoate can be compared with other similar compounds such as:

    Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: This compound has fluorine atoms instead of methoxy groups, leading to different reactivity and properties.

    Methyl 2,2,3,3-tetramethoxybutanoate: This compound has an additional carbon atom in the chain, affecting its physical and chemical properties.

The uniqueness of this compound lies in its multiple methoxy groups, which provide a high degree of electron donation and influence its reactivity in various chemical reactions.

Properties

CAS No.

92095-79-9

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2,2,3,3-tetramethoxypropanoate

InChI

InChI=1S/C8H16O6/c1-10-6(9)8(13-4,14-5)7(11-2)12-3/h7H,1-5H3

InChI Key

FOPRSSUHLMJYNK-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(=O)OC)(OC)OC)OC

Origin of Product

United States

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